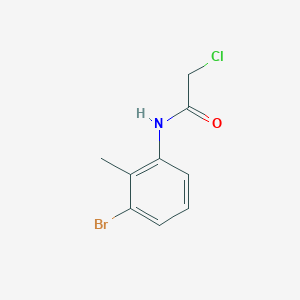

N-(3-bromo-2-methylphenyl)-2-chloroacetamide

Descripción

Propiedades

IUPAC Name |

N-(3-bromo-2-methylphenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-7(10)3-2-4-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVXFZNVIWFUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-bromo-2-methylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: The bromo group can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-bromo-2-methylphenyl)-2-aminoacetamide, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Chemistry

N-(3-bromo-2-methylphenyl)-2-chloroacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the development of novel compounds.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Its chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism can significantly impact biochemical pathways and cellular processes.

Medicine

This compound shows promise as a lead compound for pharmaceutical development. Its antimicrobial properties have been evaluated against various pathogens, revealing effectiveness against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi.

Antimicrobial Activity

A study screened several N-substituted phenyl-2-chloroacetamides, including this compound, for antimicrobial potential. The findings indicated that compounds with halogenated substituents exhibited higher lipophilicity, enhancing their ability to penetrate cell membranes effectively. The antimicrobial efficacy was tested against:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Methicillin-resistant S. aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

This data suggests that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further investigation in developing new antimicrobial agents .

Case Study 1: Enzyme Inhibition

Research focused on the interaction of this compound with fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The study demonstrated that the compound could inhibit FAAH activity in a concentration-dependent manner, indicating its potential role in modulating endocannabinoid levels and influencing pain and inflammation pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against common bacterial strains. The results highlighted its effectiveness in inhibiting growth, particularly against Staphylococcus aureus and other pathogenic microorganisms, suggesting its viability as a therapeutic agent .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is beneficial to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(3-chloro-6-methylpyridin-2-yl)acetamide | Chloro Structure | Moderate antimicrobial activity |

| N-(3-iodo-6-methylpyridin-2-yl)acetamide | Iodo Structure | High enzyme inhibition potential |

| N-(3-bromo-5-methylpyridin-2-yl)acetamide | Bromo Structure | Weak antimicrobial activity |

This table illustrates how variations in halogen substitution can influence biological activity and efficacy against different pathogens.

Mecanismo De Acción

The mechanism of action of N-(3-bromo-2-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons with Analogous Compounds

Substituent Positioning and Crystal Packing

The position of halogen and alkyl substituents on the phenyl ring significantly affects molecular conformation and crystal packing. For example:

- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide () crystallizes in a triclinic system (space group P1) with intramolecular N–H···O hydrogen bonds and C–H···π interactions, stabilized by Cl···Cl contacts (3.3043 Å) .

- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide (N245TCPCA) adopts a monoclinic lattice (P2₁/n) with distinct bond parameter variations due to electron-withdrawing chlorine substitutions .

Spectroscopic and Electronic Properties

Substituent positions also influence spectroscopic signatures:

- N-(3-Chlorophenyl)-2-chloroacetamide lacks observable ³⁵Cl NQR signals, whereas its 2- and 4-methylphenyl analogs exhibit multiple resonances, indicating sensitivity to substituent electronic effects .

- N-(4-Bromophenyl)-2,2,2-trichloroacetamide shows a single ³⁵Cl NQR frequency, contrasting with methyl-substituted analogs that display up to six frequencies .

The 3-bromo-2-methylphenyl group in the target compound may similarly modulate electron density at the amide carbonyl, affecting spectroscopic profiles and reactivity.

Antifungal and Antimicrobial Activity

- BMPCA (4-bromo-2-methyl isomer) exhibits strong fungicidal activity in coatings, attributed to the synergistic effects of bromine and chloroacetamide groups .

- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrate anticancer activity against MCF7 cells (IC₅₀ values comparable to 5-fluorouracil), highlighting the role of heterocyclic moieties in enhancing bioactivity .

- Benzothiazole derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide show potent antimicrobial effects, suggesting that bulky substituents (e.g., benzothiazole) improve target binding .

The target compound’s simpler structure may favor fungicidal over anticancer activity, but the meta-bromo substitution could reduce membrane permeability compared to para-substituted analogs.

Comparative Data Tables

Table 1: Key Physicochemical Properties of Selected Chloroacetamides

Actividad Biológica

N-(3-bromo-2-methylphenyl)-2-chloroacetamide is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its molecular formula is C₉H₉BrClNO, and it features a chloroacetamide functional group attached to a brominated phenyl ring. This compound's structure suggests potential interactions with biological targets, leading to various pharmacological effects.

The compound is characterized by:

- Molecular Weight : 262.53 g/mol

- Functional Groups : Bromine at the 3-position, methyl at the 2-position, and a chloroacetamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-2-methylaniline with chloroacetyl chloride, often in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This process is usually conducted in an inert solvent like dichloromethane at low temperatures to optimize yield and control reaction rates.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzyme activity, affecting various biochemical pathways and cellular processes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, chloroacetamides have been shown to be effective against both Gram-positive bacteria (such as Staphylococcus aureus and MRSA) and some fungi (Candida albicans). The position of substituents on the phenyl ring plays a crucial role in determining the antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Less effective | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | High |

| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |

Proteomics Research

This compound has been explored in proteomics research due to its potential interactions with specific biological targets. Preliminary studies suggest that it may act as a competitive inhibitor against certain enzymes, indicating therapeutic potential in treating diseases linked to these enzymes.

Case Studies

- Antiparasitic Activity : A study examining similar compounds found that certain derivatives exhibited strong antiparasitic activity, inhibiting the proliferation of Plasmodium falciparum. While this compound was not directly studied, its structural analogs showed promise, suggesting potential avenues for exploration .

- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis highlighted that the biological activity of chloroacetamides varies significantly based on the position and nature of substituents on the phenyl ring. This analysis supports further investigation into this compound for enhanced selectivity and efficacy against targeted pathogens .

Q & A

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of H/C NMR (to confirm substitution patterns and amide formation) and X-ray crystallography (for absolute configuration). For crystallography, employ SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and validate the planar geometry of the acetamide group . Diffraction data should be collected at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. What are the primary chemical reactivity trends observed in this compound?

- Methodological Answer : The chloroacetamide moiety undergoes nucleophilic substitution (e.g., with amines or thiols) at the α-carbon, while the bromine on the aromatic ring participates in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids). Kinetic studies in DMF at 80°C show pseudo-first-order behavior for substitution reactions, with rate constants () dependent on nucleophile concentration .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., EGFR or BRAF V600E). Parameterize the compound’s electrostatic potential via DFT calculations (B3LYP/6-31G* basis set). Molecular dynamics simulations (NAMD/GROMACS) over 100 ns trajectories can assess binding stability. Validate predictions with in vitro assays (e.g., IC measurements against MCF-7 or A549 cell lines) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated acetamides?

- Methodological Answer : Conduct meta-analyses of published datasets, focusing on variables like cell line specificity and assay conditions . For example, discrepancies in cytotoxicity (e.g., GI values ranging from 0.72 µM to >10 µM) may arise from differences in serum concentration (e.g., 5% FBS vs. 10% FBS) or incubation time (24 vs. 48 hours) . Standardize protocols using guidelines like OECD 423 for acute toxicity profiling .

Q. How can reaction pathways for this compound be elucidated using advanced spectroscopic techniques?

- Methodological Answer : Employ time-resolved FTIR to monitor intermediate formation during substitution reactions. For example, track the disappearance of the C-Cl stretch (750 cm) and emergence of C-S or C-N stretches. Couple with LC-MS/MS to identify transient species (e.g., Meisenheimer complexes). Kinetic isotope effects (KIEs) using deuterated solvents can distinguish between concerted and stepwise mechanisms .

Q. What experimental designs optimize the enantiomeric purity of derivatives synthesized from this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) during substitution reactions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase). For crystallographic resolution, co-crystallize with chiral coformers (e.g., tartaric acid) and analyze Flack parameters .

Methodological Challenges and Solutions

Q. How to address low reproducibility in crystallographic data for halogenated acetamides?

- Methodological Answer : Ensure consistent crystal growth conditions (e.g., slow evaporation from toluene/ethanol mixtures). Use PLATON to check for twinning and SHELXE for phase refinement. If disorder is observed (common in bromine-substituted rings), apply restraints to atomic displacement parameters (ADPs) during refinement .

Q. What analytical techniques quantify trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.